molecular formula C9H11FO2 B13623911 (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL

Katalognummer: B13623911
Molekulargewicht: 170.18 g/mol
InChI-Schlüssel: CKJOGGAYLYIJHQ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyl group attached to an ethan-1-OL backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The chiral resolution step is crucial and may involve advanced techniques such as chiral chromatography or enzymatic resolution.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-2-methoxyacetophenone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL
  • 1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL (racemic mixture)
  • 3-Fluoro-2-methoxybenzyl alcohol

Uniqueness

(1S)-1-(3-Fluoro-2-methoxyphenyl)ethan-1-OL is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its (1R)-enantiomer or racemic mixture. The presence of the fluorine atom and methoxy group also contributes to its distinct properties.

Eigenschaften

Molekularformel

C9H11FO2

Molekulargewicht

170.18 g/mol

IUPAC-Name

(1S)-1-(3-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1

InChI-Schlüssel

CKJOGGAYLYIJHQ-LURJTMIESA-N

Isomerische SMILES

C[C@@H](C1=C(C(=CC=C1)F)OC)O

Kanonische SMILES

CC(C1=C(C(=CC=C1)F)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.